3-(4-Hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Overview
Description
3-(4-Hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound with a unique structure that includes hydroxyl, sulfanyl, and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can be achieved through multi-step organic reactions. One common method involves the condensation of propan-2-one with formaldehyde and propane-2-thiol in the presence of sodium hydroxide . This reaction produces intermediate compounds that can be further modified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as described above. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfanyl group can be reduced to form thiols.
Substitution: The carbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the sulfanyl group may produce thiols.
Scientific Research Applications
3-(4-Hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and sulfanyl groups may participate in hydrogen bonding and redox reactions, while the carbamoyl group can interact with enzymes and receptors. These interactions can modulate biological processes and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(methylsulfanyl)butanoic acid: A natural precursor in methionine biosynthesis.
Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester: Another compound with similar functional groups.
Uniqueness
3-(4-Hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H25NO5S |
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Molecular Weight |
307.41 g/mol |
IUPAC Name |
3-(4-hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H25NO5S/c1-12(2,3)19-11(18)14-9(10(16)17)8-20-13(4,5)6-7-15/h9,15H,6-8H2,1-5H3,(H,14,18)(H,16,17) |
InChI Key |
ZCRDNPCXPITQHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C)(C)CCO)C(=O)O |
Origin of Product |
United States |
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